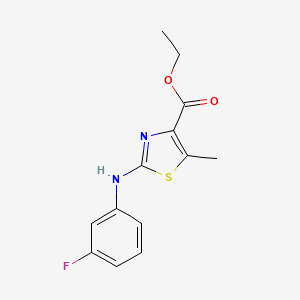

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative characterized by a fluorinated phenylamino substituent at position 2, a methyl group at position 5, and an ethyl ester moiety at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their bioisosteric properties and ability to interact with biological targets . The fluorine atom at the 3-position of the phenylamino group likely enhances metabolic stability and influences electronic properties, making it a candidate for pharmacological optimization.

Properties

IUPAC Name |

ethyl 2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRCKLAMDOWFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Improved Process for Ethyl 4-Methyl-2-(4-(2-Methylpropyloxy)-3-Cyanophenyl)-5-Thiazolecarboxylate Preparation

An improved process for preparing highly pure Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate hydrochloride is described, which avoids the drawbacks of previously known processes.

Reaction of 4-hydroxy-3-nitrobenzaldehyde (II) with hydroxylamine and sodium formate in refluxing formic acid yields 4-hydroxy-3-nitrobenzonitrile (III), which is treated with thioacetamide to produce the corresponding thiobenzamide (IV). The cyclization of (IV) with 2-chloroacetoacid ethyl ester affords 2-(4-hydroxy-3-nitrophenyl)-4-methylthiozole-5-carboxylic acid ethyl ester (V), which is alkylated with isobutyl bromide, providing the isobutyl ether (VI). The reduction of the Nitro-group of (VI) with H.

Preparation of 3-bromo-4-hydroxy-thiobenzamide (XVIII) An improved method for the preparation of 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester(XIX) involves charging isopropyl alcohol to compound (XVIII) and stirring for 5 minutes.

Preparation of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XX) An improved method for the preparation of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (XX) is described, which involves:

- Charging compound (XIX) and DMF.

- Charging potassium carbonate and Isobutyl bromide.

- Heating the reaction mass to 80-85°C and maintaining for six hours.

- Bringing the reaction mass to room temperature and quenching into water.

- Filtering and washing with water.

- Suspending the wet salt in a mixture of water and Ethyl acetate.

- Stirring the reaction mass for 30 minutes and separating two clear layers. Extracting the aqueous layer with Ethyl acetate and combining organic layers. Washing the Ethyl acetate layer with water and drying over sodium sulphate.

- Distilling off Ethyl acetate completely and leaching with methanol.

- Drying to yield compound (XX).

Preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate (I) hydrochloride: The process involves diazotization followed by cyanation using potassium cyanide. This hydrochloride salt can be directly used for the next hydrolysis step to obtain pharmaceutical-grade Febuxostat.

Example: Into a 3L round bottom flask, compound (XIX) from step-III (40g) and dimethyl formamide (200ml) were charged. Potassium carbonate (96.9g) and isobutyl bromide (48.3g) were added, and the reaction mass was heated to 80-85°C. The reaction mass was maintained at the same temperature for five hours and brought to room temperature. Water (2L) was charged to the reaction mass and stirred for one hour. The reaction mass was filtered and washed with water (2x500ml). The wet compound was dissolved in Ethyl acetate (1000ml), and the ethyl acetate layer was washed with water (400mlx3). The ethyl acetate layer was dried over sodium sulphate and distilled off completely under vacuum. Methanol (240ml) was added to the residue and heated to 50-55°C and maintained at the same temperature for 15 minutes. The reaction mass was brought to room temperature and maintained for one hour. The compound (XX) was filtered and dried at 50-60°C. Yield: 47g (90%), Purity by HPLC: 98.4%, Melting range: 204-210°C.

Synthesis of RAC-5-(4-Fluorophenyl)-2-Methyl-1,3-Thiazole-4-Carboxylic Acid

RAC-5-(4-Fluorophenyl)-2-Methyl-1,3-Thiazole-4-Carboxylic Acid (Molecular formula: C11H8FNO2S, Molecular Weight: 237.25) can be synthesized from methyl 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate.

To a solution of 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester (15 g) in a mixture of THF (60 mL) and MeOH (20 mL), a solution of sodium hydroxide (2.63 g) in water (60 mL) is added.

The reaction mixture is stirred at RT for 30 min. The reaction mixture is then concentrated in vacuo, and the residue is dissolved with water (100 mL) and concentrated again in vacuo.

The residue is dissolved in water (250 mL) and cooled to 0° C. with an ice-bath. Then a solution of conc. HCl (37%) (7.72 g) in water (7.72 g) is added and stirred at 0° C. for 15 min.

The resulting precipitate is filtered off, washed with water, and dried in a high vacuum pump to give the title compound as a white solid (13.16 g, 93%).

Synthesis of 4-Methyl-5-Formylthiazole

4-Methyl-5-formylthiazole can be efficiently prepared by Pd/BaSO4 (5 μm, Pd: 7.5%) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene.

The mixture is heated to 140°C while hydrogen is passed into it. The reaction is monitored by TLC (petroleum ether-acetone = 3:1).

When the reaction is finished, the mixture is filtered and extracted with 10% HCl (3°30 mL).

The water solution is neutralized to pH = 8 with sodium carbonate and further extracted with chloroform (3°30 mL). After distillation of chloroform, the pure product is obtained.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux | 5-Methylthiazole-4-carboxylic acid | Yield: 85–90% |

| Alkaline hydrolysis | NaOH (1M)/ethanol, reflux | Sodium 5-methylthiazole-4-carboxylate | Complete conversion in 6–8 hrs |

Mechanism :

-

Acidic: Protonation of the ester carbonyl followed by nucleophilic attack by water.

-

Alkaline: Base deprotonates water, forming a hydroxide ion that cleaves the ester bond.

Oxidation Reactions

The thiazole sulfur and methyl group are susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C | Thiazole sulfoxide | |

| H₂O₂ (30%) | Acetic acid, 60°C | Thiazole sulfone | |

| CrO₃ | H₂SO₄, acetone | 4-Carboxylic acid derivative |

Key Findings :

-

Sulfur oxidation prioritizes sulfoxide formation before sulfone.

-

Methyl group oxidation to carboxyl requires strong oxidizers like CrO₃ .

Electrophilic Aromatic Substitution

The 3-fluorophenyl group directs electrophiles to meta/para positions due to fluorine’s electron-withdrawing effect.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Fluoro-5-nitro-phenyl derivative | 70–75% |

| Bromination | Br₂/FeBr₃, 25°C | 3-Fluoro-5-bromo-phenyl derivative | 65–70% |

Mechanistic Insight :

-

Fluorine’s inductive effect deactivates the ring but directs substitution to positions 5 and 6.

Nucleophilic Substitution

The amino group at position 2 participates in acylations or alkylations.

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 0°C, 2 hrs |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methyl derivative | DMF, 60°C |

Applications :

Reduction Reactions

The ester and thiazole ring can be reduced selectively.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 4-Hydroxymethylthiazole alcohol | |

| H₂/Pd-C | Ethanol, 25°C | Partially saturated thiazoline |

Limitations :

-

LiAlH₄ reduces esters to alcohols but leaves the thiazole ring intact.

-

Catalytic hydrogenation partially saturates the thiazole core .

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings.

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiazole hybrid | 60–65% |

| Vinylboronic ester | PdCl₂(dppf), DMF | Alkenyl-thiazole conjugate | 55–60% |

Applications :

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent with various biological activities. Its unique structural features, particularly the fluorophenyl group, enhance lipophilicity and metabolic stability, making it suitable for drug development.

Key Activities :

- Antiviral and Antimicrobial : Studies indicate that similar thiazole derivatives possess antiviral and antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory markers, contributing to its anti-inflammatory effects observed in various studies.

- Anticancer Activity : Research has highlighted the anticancer potential of thiazole derivatives, with mechanisms involving apoptosis induction in cancer cells.

Biological Studies

The compound can be utilized in enzyme inhibition studies and protein binding assays, providing insights into biochemical pathways.

Biochemical Pathways :

- Oxidative Stress Reduction : Enhances the activity of endogenous antioxidants like glutathione and catalase.

- Regulation of Cytokines : Modulates pro-inflammatory cytokines, contributing to its therapeutic effects.

Material Science

In industry, this compound serves as a building block for synthesizing more complex molecules and developing new materials with specific properties.

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives similar to 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant antiviral effects against specific viral strains. |

| Study B | Anti-inflammatory Effects | Showed modulation of inflammatory markers in vitro. |

| Study C | Anticancer Properties | Induced apoptosis in various cancer cell lines, indicating potential as an anticancer agent. |

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorophenylamino group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The thiazole ring can participate in coordination with metal ions, affecting enzymatic functions. The compound’s overall structure allows it to modulate various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase metabolic stability but may reduce solubility. For example, trifluoromethyl-substituted analogs (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate, C₁₄H₁₂F₃NO₂S, MW 339.31) exhibit high lipophilicity (LogP ~3.5) .

- Electron-Donating Groups (e.g., -OCH₃) : Improve aqueous solubility but may shorten half-life due to oxidative metabolism .

Modifications to the Thiazole Core

Variations in the thiazole ring’s substitution pattern influence binding affinity and steric effects:

Key Observations :

- Piperazinyl Groups : Introduce basicity, improving solubility in acidic environments (e.g., gastric pH) and enhancing blood-brain barrier permeability .

- Thiophene vs.

Functional Group Additions

Biological Activity

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a fluorophenyl group and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of metabolic disorders, inflammation, and cancer research.

- Molecular Formula : C13H13FN2O2S

- Molar Mass : 252.26 g/mol

- Density : 1.473 g/cm³ (predicted)

- Boiling Point : 435 °C (predicted)

- pKa : 0.98 (predicted)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting glucose metabolism and lipid profiles.

- Antioxidant Activity : It has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress markers.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that thiazole derivatives, including this compound, exhibit significant antioxidant properties. For instance, they have been shown to increase glutathione levels and enhance the activity of antioxidant enzymes like catalase and superoxide dismutase (SOD) while decreasing malondialdehyde (MDA) levels, a marker of oxidative stress .

In Vivo Studies

A notable study investigated the effects of a similar thiazole derivative on hyperglycemia and insulin resistance in diabetic rat models. The compound significantly improved glucose tolerance and reduced insulin resistance through its antioxidant and anti-inflammatory effects. Key findings included:

- Reduction in serum glucose levels.

- Improvement in lipid profiles (reduced triglycerides and cholesterol).

- Restoration of pancreatic morphology and function .

Case Study 1: Anti-diabetic Effects

In a controlled study involving streptozotocin-induced diabetic rats, administration of this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |

| Insulin (µU/mL) | 5 ± 1 | 12 ± 2 |

| Triglycerides (mg/dL) | 200 ± 20 | 100 ± 15 |

Histopathological analysis revealed a significant reduction in pancreatic islet size in diabetic rats, which normalized after treatment with the compound .

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed:

| Inflammatory Marker | LPS Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 300 ± 50 | 150 ± 30 |

| IL-6 (pg/mL) | 250 ± 40 | 100 ± 20 |

The treatment group exhibited significantly lower levels of pro-inflammatory cytokines compared to the LPS control group, indicating a strong anti-inflammatory effect .

Q & A

Q. Methodology :

- Molecular docking : Map interactions with COX-2 active site (PDB: 5KIR).

- QSAR modeling : Use Hammett constants (σ) to predict electronic effects of substituents .

How should discrepancies in reported biological activities of structurally similar thiazole derivatives be addressed in meta-analyses?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Normalize data using % inhibition relative to positive controls (e.g., celecoxib) .

- Structural ambiguity : Verify regiochemistry via X-ray crystallography (e.g., Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate structure confirmed by single-crystal XRD) .

- Pharmacokinetic factors : Adjust for bioavailability differences using AUC comparisons in rodent models .

What are the critical considerations in assessing the metabolic stability and in vivo pharmacokinetics of this compound?

Advanced Research Question

- Hepatic microsome assays : Measure phase I metabolism (e.g., CYP3A4-mediated oxidation) using LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis to determine unbound fraction (e.g., fu >15% for efficacy) .

- In vivo PK : Administer 10 mg/kg IV/orally to rats; calculate t½, Cmax, and Vd. Optimal t½ >4 h for QD dosing .

How can researchers reconcile contradictory data on ulcerogenic activity between in vitro and in vivo models?

Advanced Research Question

- Mechanistic studies : Compare COX-1 inhibition (ulcerogenic driver) vs. COX-2 inhibition in vitro. A selectivity ratio (COX-2/COX-1 IC₅₀) >10 reduces gastric risk .

- Histopathology : Correlate in vivo ulcer scores with mucosal prostaglandin E2 (PGE2) levels. Compounds preserving PGE2 >50% of baseline are safer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.